2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole
CAS No.: 1448031-33-1
VCID: VC7248634
Molecular Formula: C17H15ClFN3O3S2
Molecular Weight: 427.89
* For research use only. Not for human or veterinary use.

Description |
2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is a complex organic compound featuring a 1,3,4-oxadiazole ring, a piperidine moiety, and a sulfonyl group. This compound is notable for its structural diversity and potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. Key Features:
Synthesis Steps:
Biological Activities and Potential Applications2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole is part of a class of compounds known for their diverse biological activities. Oxadiazole derivatives have been studied for their antimicrobial, antiprotozoal, and anticancer properties. The presence of additional heterocyclic rings, such as the thiophene ring in this compound, can enhance its biological activity. Biological Activities:
Mechanism of ActionThe mechanism of action for 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole likely involves binding interactions with specific biological targets such as enzymes or receptors. The structural features of the compound, including the oxadiazole ring and the sulfonyl group, facilitate these interactions. Binding Studies:
Stability and Reactivity:
Future Directions:
|
---|---|
CAS No. | 1448031-33-1 |
Product Name | 2-(1-((3-Chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole |
Molecular Formula | C17H15ClFN3O3S2 |
Molecular Weight | 427.89 |
IUPAC Name | 2-[1-(3-chloro-4-fluorophenyl)sulfonylpiperidin-4-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C17H15ClFN3O3S2/c18-14-9-13(1-2-15(14)19)27(23,24)22-6-3-11(4-7-22)16-20-21-17(25-16)12-5-8-26-10-12/h1-2,5,8-11H,3-4,6-7H2 |
Standard InChIKey | DIBLNPKDYWIGSN-UHFFFAOYSA-N |
SMILES | C1CN(CCC1C2=NN=C(O2)C3=CSC=C3)S(=O)(=O)C4=CC(=C(C=C4)F)Cl |
Solubility | not available |
PubChem Compound | 71793683 |
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume